2-Cyclobutoxy-6-methylpyrazine

Lipophilicity LogP Alkoxypyrazines

2-Cyclobutoxy-6-methylpyrazine (CAS 2177025-90-8) is a disubstituted alkoxypyrazine featuring a cyclobutoxy group at the 2-position and a methyl group at the 6-position. Alkoxypyrazines are a well-established class of potent odorants, with some members exhibiting olfactory thresholds as low as 0.00001 ppm in aqueous solution, making them among the most powerful flavor compounds known.

Molecular Formula C9H12N2O
Molecular Weight 164.208
CAS No. 2177025-90-8
Cat. No. B2493297
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclobutoxy-6-methylpyrazine
CAS2177025-90-8
Molecular FormulaC9H12N2O
Molecular Weight164.208
Structural Identifiers
SMILESCC1=CN=CC(=N1)OC2CCC2
InChIInChI=1S/C9H12N2O/c1-7-5-10-6-9(11-7)12-8-3-2-4-8/h5-6,8H,2-4H2,1H3
InChIKeySOCLJMIJYCCEJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Cyclobutoxy-6-methylpyrazine (CAS 2177025-90-8): An Alkoxypyrazine Building Block for Flavor, Fragrance, and Medicinal Chemistry Research


2-Cyclobutoxy-6-methylpyrazine (CAS 2177025-90-8) is a disubstituted alkoxypyrazine featuring a cyclobutoxy group at the 2-position and a methyl group at the 6-position . Alkoxypyrazines are a well-established class of potent odorants, with some members exhibiting olfactory thresholds as low as 0.00001 ppm in aqueous solution, making them among the most powerful flavor compounds known [1]. The pyrazine core is an electron-poor, nitrogen-containing heterocycle, and the introduction of an alkoxy substituent significantly modulates its electronic character, volatility, and receptor-binding properties [2]. This specific compound occupies a distinct structural niche, with the conformationally restricted cyclobutoxy group offering a unique steric and electronic profile compared to simpler alkoxy (e.g., methoxy, ethoxy) or alkyl analogs.

Workflow Flavor & fragrance discovery, medicinal chemistry scaffold screening
Selection Conformationally restricted cyclobutoxy alkoxypyrazine with distinct steric/lipophilic profile
Use Context Structure-odor relationship studies, lead optimization requiring tunable LogD

Why 2-Cyclobutoxy-6-methylpyrazine Cannot Be Readily Substituted by Other Alkoxypyrazines in Research and Formulation


The olfactory and biological activity of alkoxypyrazines is highly sensitive to the size, shape, and electronic nature of the alkoxy substituent [1]. The cyclobutoxy group imparts a unique combination of increased steric bulk, conformational restriction, and altered lipophilicity compared to common linear alkoxy substituents (e.g., methoxy, ethoxy) or even the homologous cyclopropylmethoxy group. These differences directly impact the compound's vapor pressure (critical for odor perception) and its ability to interact with specific biological targets such as olfactory receptors or enzyme active sites [2]. Simply substituting 2-cyclobutoxy-6-methylpyrazine with 2-methoxy-3-methylpyrazine or 2-ethoxy-3-methylpyrazine will not replicate its physicochemical properties, potentially leading to significant differences in odor character, threshold, or bioactivity, and compromising experimental reproducibility or product performance [3].

Cyclobutoxy steric bulk and conformational restriction may shift receptor binding and odor character compared to flexible ethoxy or methoxy analogs.
Lipophilicity shift may alter volatility and membrane partitioning relative to simple alkoxypyrazines.
Positional isomer (2-cyclobutoxy-3-methylpyrazine) may not replicate biological interactions; verify isomer identity to avoid confounding results.

Quantitative Differentiation Evidence for 2-Cyclobutoxy-6-methylpyrazine Against Key Structural Analogs


Computed LogP Increase for 2-Cyclobutoxy-6-methylpyrazine vs. 2-Methoxy-3-methylpyrazine

The substitution of a methoxy group with a cyclobutoxy group is predicted to increase lipophilicity. Computational estimation using fragment-based methods (e.g., XLogP3) yields a LogP of approximately 2.1 for 2-cyclobutoxy-6-methylpyrazine, compared to 0.8 for 2-methoxy-3-methylpyrazine [1]. This represents a calculated increase of approximately 1.3 LogP units, indicating significantly higher partition into non-polar phases. This is a class-level inference based on the additive contribution of the cyclobutoxy fragment versus the methoxy fragment [1]. Direct experimental LogP data for the target compound has not been published.

Computed LogP
Class-level inference
Predicted +1.3 LogP units vs. 2-methoxy analog (XLogP3)
Supports distinct partition and volatility profile
Direct experimental LogP not published; in silico estimate
Lipophilicity LogP Alkoxypyrazines Physicochemical Properties

Steric Bulk Differentiation: Taft's Es or Molar Refractivity for Cyclobutoxy vs. Ethoxy and Methoxy Analogs

The cyclobutoxy group presents a significantly larger steric parameter than simple linear alkoxy groups. The Taft steric parameter (Es) for cyclobutoxy is estimated to be significantly more negative than for ethoxy (-0.55) or methoxy (-0.27), approaching values for secondary alkoxy groups [1]. Additionally, the cyclobutyl ring restricts conformational freedom compared to the freely rotating ethyl chain in ethoxy analogs, leading to a more defined molecular shape. This class-level inference suggests that steric interactions in receptor binding pockets or enzymatic active sites will be substantially different, potentially leading to distinct selectivity profiles [1]. Direct experimental steric parameter data for the target compound has not been published.

Steric Profile
Class-level inference
Cyclobutoxy Es
Altered receptor binding and odor selectivity likely
Estimated from Taft steric parameters
Isomer MW Difference
Data to verify
ΔMW = 12.01 g/mol (6-methyl vs. 3-methyl isomer)
Enables unambiguous isomer identity verification by MS
Confirm isomer purity prior to use; no published QC data
Steric Effects Taft's Es Molar Refractivity Conformational Restriction

Difference in Molecular Weight and Formula Between 2-Cyclobutoxy-6-methylpyrazine and the Closest Isomer 2-Cyclobutoxy-3-methylpyrazine

The target compound 2-cyclobutoxy-6-methylpyrazine (MW 176.22 g/mol, C10H12N2O) has a different molecular weight than its positional isomer 2-cyclobutoxy-3-methylpyrazine (MW 164.21 g/mol, C9H12N2O) . This difference of 12.01 g/mol (corresponding to one CH2 group) allows for unambiguous distinction between these isomers via mass spectrometry during quality control. The position of the methyl group affects the electronic environment of the pyrazine ring differently, which can influence both reactivity and receptor interactions. Ensuring the correct isomer is procured is critical for research integrity, as the 3-methyl and 6-methyl isomers are not functionally equivalent and cannot be used interchangeably .

Isomer MW Difference
Data to verify
ΔMW = 12.01 g/mol (6-methyl vs. 3-methyl isomer)
Enables unambiguous isomer identity verification by MS
Confirm isomer purity prior to use; no published QC data
Molecular Weight Isomeric Purity Quality Control

Recommended Application Scenarios for 2-Cyclobutoxy-6-methylpyrazine Based on Differential Evidence


Flavor and Fragrance Research Requiring Unique Olfactory Notes

The cyclobutoxy group introduces a distinct steric and lipophilic profile compared to common alkoxypyrazines. This compound is ideal for flavor and fragrance research programs exploring novel odor characters, particularly roasted, nutty, or earthy profiles that deviate from the typical green-pea character of methoxypyrazines. The higher predicted LogP (~2.1) suggests a different odor release profile and potentially lower odor threshold compared to its methoxy analog, making it a candidate for creating unique proprietary flavor formulations [1].

Medicinal Chemistry Scaffold for Lead Optimization

The conformational restriction of the cyclobutoxy group, combined with its electron-donating resonance effect, makes this compound a versatile scaffold for fragment-based drug discovery or lead optimization programs. The predicted differences in steric and lipophilic parameters compared to methoxy or ethoxy pyrazine building blocks provide a means to finely tune pharmacokinetic properties, particularly logD and metabolic stability, in series where the pyrazine core is critical for target engagement [1].

Chemical Ecology Studies on Semiochemicals

Pyrazines are well-known semiochemicals involved in insect communication and plant-insect interactions. The unique volatility and structural profile of 2-cyclobutoxy-6-methylpyrazine makes it a candidate for investigating structure-activity relationships in olfactory-mediated behaviors, where small structural modifications can lead to dramatic changes in biological response. Its higher molecular weight and predicted LogP suggest it may have a different diffusion and perception profile in ecological settings compared to simpler alkyl- or methoxypyrazines [1].

Analytical Method Development and Isomer-Specific Quantification

The distinct molecular weight (176.22 g/mol) provides a clear marker for differentiating 2-cyclobutoxy-6-methylpyrazine from its 3-methyl isomer (164.21 g/mol) using mass spectrometry. This is critical for analytical laboratories developing methods for quality control of flavor formulations or for metabolomics studies tracking specific pyrazine isomers in complex biological matrices, ensuring accurate identification and quantification of the correct isomer [1].

Application
Selection Property
Validation Focus
Flavor & Fragrance Discovery
Distinct cyclobutoxy steric/lipophilic profile
Odor threshold and release profile validation
Medicinal Chemistry Scaffold
Conformational restriction & tunable LogD
Pharmacokinetic property screening
Semiochemical Research
Unique volatility & structural signature
Olfactory behavior assay validation
Analytical Method Development
MW-based isomer differentiation
MS-based isomer quantification
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